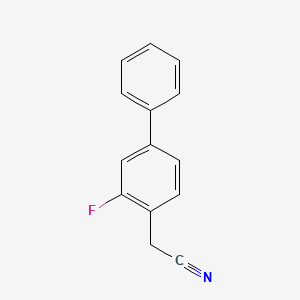
3-Fluorobiphenyl-4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorobiphenyl-4-acetonitrile is an organic compound with the molecular formula C14H10FN It is a derivative of biphenyl, where a fluorine atom is substituted at the third position and an acetonitrile group is attached to the fourth position of the biphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorobiphenyl-4-acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobiphenyl, which can be prepared by the fluorination of biphenyl.
Nitrile Introduction: The introduction of the acetonitrile group can be achieved through a reaction with acetonitrile in the presence of a suitable catalyst, such as a Lewis acid. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorobiphenyl-4-acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The fluorine atom in the biphenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: 3-Fluorobiphenyl-4-carboxylic acid.
Reduction: 3-Fluorobiphenyl-4-ethylamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluorobiphenyl-4-acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated biphenyls with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Fluorobiphenyl-4-acetonitrile exerts its effects depends on the specific application
Binding to Enzymes: The nitrile group can form interactions with enzyme active sites, potentially inhibiting or modifying enzyme activity.
Pathways Involved: The compound may affect pathways involving aromatic compounds, such as those related to signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobiphenyl: Similar structure but lacks the acetonitrile group.
3-Fluorobiphenyl-4-carboxylic acid: An oxidized derivative of 3-Fluorobiphenyl-4-acetonitrile.
3-Fluorobiphenyl-4-ethylamine: A reduced derivative of this compound.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an acetonitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H10FN |
|---|---|
Peso molecular |
211.23 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-phenylphenyl)acetonitrile |
InChI |
InChI=1S/C14H10FN/c15-14-10-13(7-6-12(14)8-9-16)11-4-2-1-3-5-11/h1-7,10H,8H2 |
Clave InChI |
IBLRXNVZKVSCJR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















